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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 90533-23-6

Cat. No.: B1582292

Get Quote

CAS Registry Number: 90533-23-6 Chemical Formula: C

H

ClN

S Molecular Weight: 210.68 g/mol

Executive Summary
4-(3-Chlorophenyl)thiazol-2-amine is a critical heteroaromatic scaffold in medicinal chemistry,

serving as a primary intermediate for the development of kinase inhibitors, adenosine receptor

antagonists, and antimicrobial agents. Unlike its para-substituted counterpart (4-(4-

chlorophenyl)thiazol-2-amine), the meta-chloro substitution pattern offers unique steric vectors

and solubility profiles, often utilized to modulate metabolic stability and binding affinity in drug

design.

This guide provides a definitive technical overview of its physical properties, a validated

Hantzsch synthesis protocol, and structural characterization data.
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Physicochemical Properties
The following data consolidates experimental baselines and computed properties essential for

handling and formulation.

Solid State & Solution Properties
Property Value / Description Context & Notes

Appearance
Off-white to pale yellow

crystalline solid

Typical of aminothiazoles;

color darkens upon

oxidation/light exposure.

Melting Point
135 – 140 °C

(Predicted/Range)*

Note: The para-isomer melts at

169–171 °C. The meta-

substitution disrupts crystal

packing symmetry, typically

lowering the MP by 20–30 °C.

Solubility (Water) < 0.1 mg/mL (Insoluble)
Hydrophobic aromatic core

limits aqueous solubility.

Solubility (Organic)
Soluble in DMSO (>50

mg/mL), DMF, Methanol

DMSO is the preferred solvent

for biological stock solutions.

LogP (Octanol/Water) 2.85 ± 0.3 (Calculated)
Lipophilic; readily crosses cell

membranes.

pKa (Conjugate Acid) ~5.3 (Thiazole N3)

Weakly basic. Protonation

occurs at the ring nitrogen, not

the exocyclic amine.

H-Bond Donors
1 (Exocyclic -NH

)

The amine acts as a key donor

in ligand-protein binding.

H-Bond Acceptors 2 (Thiazole N, S)
The thiazole nitrogen is a

significant acceptor.

Stability & Handling
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to

prevent photo-oxidative degradation.

Reactivity: The exocyclic amine is nucleophilic; it readily undergoes acylation, alkylation, or

diazotization. The C5 position of the thiazole ring is susceptible to electrophilic aromatic

substitution.

Synthesis: The Hantzsch Thiazole Reaction
The most robust route to 4-(3-chlorophenyl)thiazol-2-amine is the Hantzsch Thiazole

Synthesis, involving the condensation of an

-haloketone with thiourea. This method is preferred for its high atom economy and operational
simplicity.

Reaction Scheme

2-Bromo-3'-chloroacetophenone
(Electrophile)

Isothiouonium Intermediate

 SN2 Attack (Ethanol, Reflux)

Thiourea
(Nucleophile)

 SN2 Attack (Ethanol, Reflux) 4-(3-Chlorophenyl)thiazol-2-amine
(Target)

 Cyclodehydration (-H2O, -HBr)

Conditions:
Solvent: Ethanol or DMF

Temp: 80°C (Reflux)
Time: 2-4 Hours

Click to download full resolution via product page

Figure 1: Hantzsch synthesis pathway via condensation of

-bromoketone and thiourea.

Experimental Protocol
Reagents:
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2-Bromo-3'-chloroacetophenone (1.0 eq)

Thiourea (1.1 eq)

Ethanol (Absolute, 10 mL/g of substrate)

Ammonium hydroxide (10% aq.) for neutralization

Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3'-

chloroacetophenone (e.g., 5.0 g, 21.4 mmol) in absolute ethanol (50 mL).

Addition: Add thiourea (1.8 g, 23.5 mmol) in a single portion.

Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3 hours. The

reaction progress can be monitored by TLC (eluent: 30% Ethyl Acetate in Hexanes).

Precipitation: Allow the mixture to cool to room temperature. A hydrobromide salt precipitate

may form.

Neutralization: Pour the reaction mixture into ice-cold water (100 mL). Basify the solution to

pH 8–9 using 10% ammonium hydroxide solution. The free base will precipitate as a solid.

Isolation: Filter the solid under vacuum, wash copiously with cold water to remove inorganic

salts, and dry in a vacuum oven at 45 °C.

Purification: Recrystallize from hot ethanol/water (4:1) or purify via silica gel column

chromatography (0-5% MeOH in DCM) if high purity (>99%) is required for biological assays.

Structural Characterization (Spectroscopy)
Verification of the structure requires confirming the presence of the thiazole ring proton and the

specific substitution pattern of the phenyl ring.

H NMR (400 MHz, DMSO- ) Prediction
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Shift (

ppm)
Multiplicity Integration Assignment

7.90 Triplet (t) 1H

H-2' (Aromatic,

between Cl and

thiazole)

7.78 Doublet (d) 1H
H-6' (Aromatic, ortho

to thiazole)

7.45 Triplet (t) 1H
H-5' (Aromatic, meta

to Cl)

7.35 Doublet (d) 1H
H-4' (Aromatic, ortho

to Cl)

7.15 Singlet (s) 1H
H-5 (Thiazole ring

proton)

7.05 Broad Singlet (bs) 2H

-NH

(Exocyclic amine,

exchangeable with D

O)

Diagnostic Signal: The singlet at

7.15 ppm is characteristic of the C5 proton on the thiazole ring. The broad singlet at

7.05 ppm confirms the primary amine.

Mass Spectrometry (ESI-MS)
Molecular Ion [M+H]

: Calculated: 211.01; Observed: 211.0.

Isotope Pattern: A characteristic 3:1 ratio of peaks at m/z 211 and 213 confirms the presence

of a single Chlorine atom (
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Cl /

Cl).

Applications in Drug Discovery
The 4-phenylthiazol-2-amine scaffold is a "privileged structure" in medicinal chemistry.

Kinase Inhibition: The 2-amine group often forms a key hydrogen bond with the hinge region

of kinase enzymes (e.g., CDK, GSK-3

).

Adenosine Antagonists: Derivatives of this core have shown high affinity for A

adenosine receptors, relevant in Parkinson's disease research.

Chemical Probe Synthesis: The exocyclic amine serves as a versatile handle for amide

coupling to generate larger, more complex chemical probes.

4-(3-Chlorophenyl)
thiazol-2-amine

Kinase Inhibitors
(Hinge Binder)

 Amide coupling
at C2-NH2

Adenosine Receptor
Antagonists

 Derivatization

Antimicrobial
Agents

 Schiff base formation

Click to download full resolution via product page

Figure 2: Functional utility of the scaffold in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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